![molecular formula C16H12N2S2Se2 B14251057 Benzoselenazole, 2,2'-[1,2-ethanediylbis(thio)]bis- CAS No. 478302-55-5](/img/structure/B14251057.png)
Benzoselenazole, 2,2'-[1,2-ethanediylbis(thio)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- is a selenium-containing heterocyclic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- typically involves the cyclization of bis(2-aminophenyl) diselenide with benzyl chlorides under metal-free conditions. This reaction is mediated by sulfur powder and requires a base such as NaHCO₃ in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 150°C) under a nitrogen atmosphere . The reaction yields can be optimized by adjusting the base and solvent used .
Industrial Production Methods
While specific industrial production methods for benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized, leading to the formation of selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like sodium borohydride (NaBH₄) for reduction. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can lead to the formation of selenoxides, while reduction can yield selenides.
Applications De Recherche Scientifique
Benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other selenium-containing compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the role of selenium in biological processes.
Medicine: Selenium-containing compounds have potential therapeutic applications, including anticancer and antioxidant properties.
Mécanisme D'action
The mechanism by which benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoproteins, which play a crucial role in antioxidant defense and redox regulation. The compound can also interact with enzymes and proteins, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoselenazole: A simpler selenium-containing heterocycle.
Benzothiazole: A sulfur-containing analog of benzoselenazole.
Benzoxazole: An oxygen-containing analog of benzoselenazole.
Uniqueness
Benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- is unique due to the presence of both selenium and sulfur atoms in its structure. This combination imparts distinct chemical properties, making it valuable for various applications in chemistry, biology, and materials science .
Propriétés
Numéro CAS |
478302-55-5 |
|---|---|
Formule moléculaire |
C16H12N2S2Se2 |
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
2-[2-(1,3-benzoselenazol-2-ylsulfanyl)ethylsulfanyl]-1,3-benzoselenazole |
InChI |
InChI=1S/C16H12N2S2Se2/c1-3-7-13-11(5-1)17-15(21-13)19-9-10-20-16-18-12-6-2-4-8-14(12)22-16/h1-8H,9-10H2 |
Clé InChI |
NAKHPLKJNLZQRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C([Se]2)SCCSC3=NC4=CC=CC=C4[Se]3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)
![N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14250978.png)

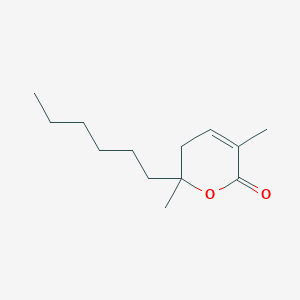
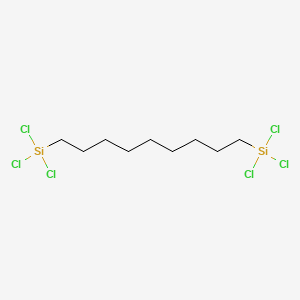
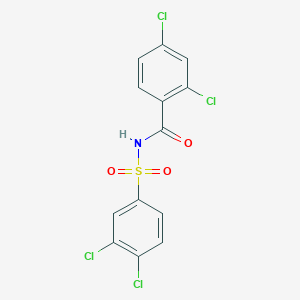
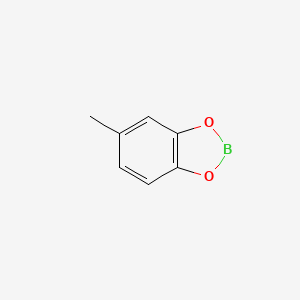
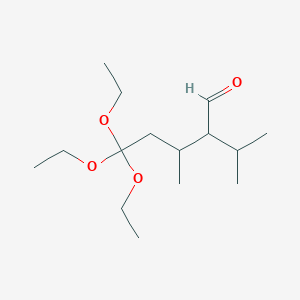
![5-(4-Phenoxyphenoxy)[1,1'-biphenyl]-2,2'-diol](/img/structure/B14251018.png)
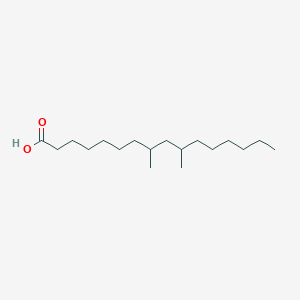
![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B14251031.png)
![2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione](/img/structure/B14251032.png)

![N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide](/img/structure/B14251050.png)
